molecular formula C10H20O2 B14739647 4-Hexyl-1,3-dioxane CAS No. 2244-85-1

4-Hexyl-1,3-dioxane

Cat. No.: B14739647
CAS No.: 2244-85-1
M. Wt: 172.26 g/mol
InChI Key: MNIXGQSLDFHHHN-UHFFFAOYSA-N
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Description

4-Hexyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol It is a heterocyclic compound containing a dioxane ring substituted with a hexyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with octene in the presence of an acid catalyst . The reaction typically involves the following steps:

    Formation of Intermediate: Formaldehyde reacts with octene to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the dioxane ring structure.

    Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include continuous flow reactors and the use of high-efficiency catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted dioxane compounds with various functional groups.

Scientific Research Applications

4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity

Properties

CAS No.

2244-85-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-hexyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3

InChI Key

MNIXGQSLDFHHHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCOCO1

Origin of Product

United States

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